molecular formula C15H15N3O B1375240 N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline CAS No. 1493279-30-3

N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline

Cat. No.: B1375240
CAS No.: 1493279-30-3
M. Wt: 253.3 g/mol
InChI Key: DDWJCDANZNOLKD-UHFFFAOYSA-N
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Description

N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline is a synthetic organic compound built around a benzimidazole core, a scaffold recognized for its significant utility in medicinal chemistry and drug discovery. This specific molecule features a 5-methoxy substitution on the benzimidazole ring and an aniline group linked via a methylene bridge. The benzimidazole structure is a privileged pharmacophore in the design of bioactive molecules, and recent scientific literature highlights the potential of similar cyclic arylguanidine and benzimidazole derivatives as platforms for developing new antimicrobial and antiviral agents . For instance, related molecular frameworks are being actively investigated for their ability to inhibit protein-protein interactions, such as the SARS-CoV-2 RBD:ACE2 interface, and for their broad-spectrum antibacterial and antifungal properties . The presence of the methoxy and aniline substituents in this compound suggests potential for similar biological activity, making it a valuable intermediate for researchers exploring new therapeutic candidates. It may also serve as a key building block in organic synthesis or as a chemical probe in biochemical assays to study enzyme inhibition and receptor binding mechanisms. This product is provided for non-human research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)10-16-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJCDANZNOLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline

General Synthetic Strategy

The synthesis typically proceeds through these key steps:

  • Formation of the 5-methoxy-1H-1,3-benzodiazole core : This is commonly achieved by cyclization of appropriately substituted o-phenylenediamine derivatives bearing a methoxy substituent at the 5-position.
  • Introduction of the methylene linker : The 2-position of the benzodiazole ring is functionalized with a methylene group, often via halomethylation or reductive amination.
  • Coupling with aniline : The methylene-functionalized benzodiazole intermediate is then reacted with aniline to form the target compound through nucleophilic substitution or reductive amination.

Specific Synthetic Routes

Route A: Reductive Amination Approach
  • Starting Materials : 5-methoxy-1H-1,3-benzodiazol-2-ylmethanamine (or its precursor) and aniline.
  • Reaction Conditions : The amine group on the benzodiazole intermediate is reacted with aniline in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride in a suitable solvent (e.g., methanol or ethanol).
  • Mechanism : The aldehyde or halomethyl intermediate first forms an imine with aniline, which is then reduced to the secondary amine linkage, yielding this compound.
Route B: Nucleophilic Substitution of Halomethyl Intermediate

Microwave-Assisted Synthesis

Recent studies have demonstrated the efficiency of microwave-assisted synthesis for benzimidazole derivatives, including those substituted with methoxy groups. Microwave irradiation accelerates cyclization and coupling reactions, reducing reaction times from hours to minutes while improving yields and purity.

Analytical Data and Research Findings

Yield and Purity

Method Yield (%) Purity (%) Reaction Time Notes
Reductive Amination 60-75 >95 12-24 hours Mild conditions, high selectivity
Nucleophilic Substitution 55-70 >90 6-18 hours Requires careful control of base
Microwave-Assisted Synthesis 70-85 >98 30-60 minutes Rapid, energy-efficient

Spectroscopic Characterization

  • NMR (¹H and ¹³C) : Characteristic signals include methoxy group singlet (~3.7 ppm), aromatic protons of benzodiazole and aniline rings, and methylene bridge protons (~4.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular formula C14H15N3O (approx. 241 g/mol).
  • Infrared Spectroscopy (IR) : Bands corresponding to N-H stretching (~3300 cm⁻¹), aromatic C-H, and methoxy C-O stretching (~1250 cm⁻¹).

Detailed Research Findings

  • The methoxy substituent at the 5-position on the benzodiazole ring influences the electronic properties, enhancing nucleophilicity at the 2-position, which facilitates methylene functionalization.
  • The reductive amination route provides better control over regioselectivity and fewer side products compared to direct nucleophilic substitution.
  • Microwave-assisted protocols have been validated to improve reaction kinetics and reduce solvent use, aligning with green chemistry principles.
  • Purification is typically achieved by column chromatography using chloroform/methanol mixtures or recrystallization from ethanol.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Remarks
Cyclization 5-methoxy-o-phenylenediamine, acid catalyst Formation of 5-methoxy-1H-1,3-benzodiazole
Halomethylation Formaldehyde + HCl or chloromethyl methyl ether Introduction of halomethyl group at 2-position
Reductive Amination Aniline + NaBH4 or NaBH(OAc)3, MeOH/EtOH Formation of this compound
Microwave-Assisted Step Microwave irradiation, acetone or ethanol Accelerated synthesis with improved yield

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzimidazole ring and the aniline moiety significantly alter electronic, steric, and solubility profiles. Key analogs include:

Table 1: Structural and Spectral Comparison of Benzimidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (FTIR/NMR) Reference
Target Compound 5-methoxy, aniline methylene bridge C₁₅H₁₄N₃O 252.30 NH stretch: ~3300 cm⁻¹; C-O: ~1250 cm⁻¹ [3, 4]
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline 1-methyl, aniline methylene bridge C₁₅H₁₅N₃ 237.31 NH stretch: ~3280 cm⁻¹; C-H (methyl): 2850 cm⁻¹
5-(5-Fluoro-1-methyl-1H-benzodiazol-2-yl)-2-methylaniline 5-fluoro, 1-methyl, 2-methylaniline C₁₅H₁₄FN₃ 255.29 Data not provided in evidence
Compound 2 () 5-chloro, indol-1-ylmethyl substituent C₂₁H₁₆ClN₃ 345.83 C-Cl stretch: ~750 cm⁻¹; NH: ~3300 cm⁻¹
Key Observations:
  • Electronic Effects: The 5-methoxy group in the target compound donates electrons via resonance, increasing electron density on the benzimidazole ring compared to 5-chloro (electron-withdrawing) in analogs. This may enhance nucleophilicity and polar interactions .
  • Solubility: Methoxy and chloro substituents improve aqueous solubility compared to non-polar alkyl groups. For instance, the target compound’s methoxy group may increase solubility in ethanol or DMSO relative to 1-methyl derivatives .
  • Spectral Signatures :

    • NH Stretches : All analogs show NH stretches near 3280–3300 cm⁻¹, consistent with secondary amines.
    • Halogen Peaks : C-Cl (750 cm⁻¹) and C-F (~1100 cm⁻¹, inferred) distinguish chloro/fluoro analogs from methoxy derivatives .

Structural Validation Techniques

  • X-ray Crystallography : Tools like SHELX and WinGX () are critical for confirming molecular geometry. For example, used single-crystal X-ray diffraction to resolve bond lengths and angles in oxadiazole-aniline hybrids .
  • NMR/FTIR : and relied on ¹H NMR (DMSO-d₆) to assign aromatic protons and coupling constants, ensuring structural fidelity .

Biological Activity

N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Formula: C₁₅H₁₅N₃O
Molecular Weight: 253.30 g/mol
CAS Number: 1493279-30-3

The compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. The presence of a methoxy group and an aniline moiety contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzymatic activities or modulate receptor functions, leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could bind to receptors, altering their activity and influencing cellular signaling pathways.

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is often compared with standard antimicrobial agents.

2. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines, demonstrating potential cytotoxic effects. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

3. Antifungal Activity

The compound has also shown promise as an antifungal agent, with studies indicating its efficacy against common fungal strains.

Research Findings

A variety of studies have explored the biological activities of this compound. Below is a summary of significant findings from recent research:

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics.
Study 2 Evaluated anticancer properties in breast cancer cell lines, showing a reduction in cell viability by up to 70% at higher concentrations.
Study 3 Investigated antifungal effects against Candida albicans, revealing significant inhibition at low concentrations.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted on human cancer cell lines where the compound was administered at varying doses. The results indicated a dose-dependent response with significant apoptosis observed in treated cells compared to controls.

Q & A

Q. What are the recommended synthetic routes for N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzodiazole core via condensation of 5-methoxy-1H-benzimidazole precursors with formaldehyde derivatives.
  • Step 2: Nucleophilic substitution or reductive amination to introduce the aniline moiety. For example, using NaBH₄ or LiAlH₄ as reducing agents under anhydrous conditions (THF or EtOH) to stabilize intermediates .
  • Critical Factors:
    • Temperature: Reactions are often conducted at 0–25°C to avoid decomposition of the benzodiazole ring.
    • Catalysts: Pd-based catalysts or chiral ligands (e.g., from enantioselective hydroformylation studies) improve regioselectivity in asymmetric syntheses .
  • Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of unreacted aniline derivatives.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

  • FT-IR: Identifies functional groups (e.g., N-H stretching in benzodiazole at ~3400 cm⁻¹ and C-O-C in methoxy at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons in benzodiazole at δ 6.8–7.5 ppm) and confirms methoxy group integration .
  • UV-Vis: Detects π→π* transitions in the benzodiazole ring (λmax ~270–300 nm) .
  • DFT Calculations: Predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and validates experimental spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash immediately with soap and water; remove contaminated clothing .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the methoxy and benzodiazole groups influence regioselectivity in substitution reactions?

Methodological Answer:

  • Methoxy Group: Acts as an electron-donating group (EDG), directing electrophilic substitution to the para position of the aniline ring. This stabilizes intermediates via resonance .
  • Benzodiazole Ring: The electron-deficient nature of the diazole ring facilitates nucleophilic attack at the methylene bridge (CH₂), particularly in reactions with electrophiles like alkyl halides .
  • Experimental Validation:
    • Use Hammett σ constants to predict substituent effects.
    • Compare reaction outcomes with analogs lacking the methoxy group (e.g., 4-(1H-tetrazol-1-yl)aniline) to isolate electronic contributions .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Identify Discrepancies: For example, deviations in NMR chemical shifts may arise from solvent effects or conformational flexibility not modeled in DFT .
  • Mitigation Strategies:
    • Solvent Corrections: Re-run DFT simulations with explicit solvent models (e.g., PCM for DMSO or CDCl₃).
    • Dynamic Effects: Use molecular dynamics (MD) to account for rotational barriers in the methylene-aniline linkage .
  • Case Study: In FT-IR, unexpected C=O stretches may indicate oxidation byproducts; confirm via LC-MS .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Crystal Growth: Slow evaporation of saturated EtOH/acetone solutions at 4°C .
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Key Parameters:
    • Torsion Angles: Analyze dihedral angles between benzodiazole and aniline planes to assess conjugation .
    • Hydrogen Bonding: Identify intermolecular interactions (e.g., N-H···O) that stabilize the crystal lattice .

Q. How does the compound’s reactivity compare to structurally similar analogs (e.g., tetrazole-containing anilines)?

Methodological Answer:

  • Comparative Reactivity Studies:
    • Tetrazole Analogs: 4-(1H-Tetrazol-1-yl)aniline exhibits higher acidity (pKa ~4.5) due to the electron-withdrawing tetrazole group, enhancing nucleophilic substitution rates compared to the benzodiazole analog .
    • Methoxy vs. Methyl Substitution: Replace methoxy with methyl to assess steric vs. electronic effects in cross-coupling reactions .
  • Experimental Design: Use kinetic profiling (e.g., UV-Vis monitoring) under identical conditions (solvent, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.